1-Hydroxymethyl-1-methyl-tetralin
Description
Properties
IUPAC Name |
(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-12(9-13)8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7,13H,4,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOXKRPQUJYDDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=CC=CC=C21)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25634-94-0 | |
| Record name | (1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxymethyl-1-methyl-tetralin can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene, which produces tetralin. This process typically employs nickel catalysts, although other variations have been evaluated . The hydroxymethylation and methylation of tetralin can then be achieved through specific reaction conditions to obtain this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale catalytic hydrogenation processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The industrial methods are designed to be cost-effective and environmentally friendly, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxymethyl-1-methyl-tetralin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding alcohols or hydrocarbons.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions to introduce new functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1-Hydroxymethyl-1-methyl-tetralin has a wide range of scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential effects on cell function and signaling pathways. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: The compound’s potential therapeutic properties are being investigated for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases.
Industry: In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxymethyl-1-methyl-tetralin involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-Hydroxymethyl-1-methyl-tetralin with structurally or functionally related compounds, emphasizing molecular features, properties, and applications.
1-Methyl-1,2,3,4-tetrahydronaphthalene (1-Methyltetralin)
- Structure : A tetralin derivative with a single methyl group at the 1-position (CAS 1559-81-5).
- Properties: Higher lipophilicity compared to the hydroxymethyl analog due to the absence of a polar hydroxyl group.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin
- Structure : A hexamethylated tetralin with an acetyl group at the 6-position.
- Properties: Increased steric hindrance and lipophilicity due to multiple methyl groups.
- Applications : Used as a reference standard (phyproof®) in analytical chemistry, indicating its stability and purity requirements .
1-Hydroxymethyl-1-methylethanaminium Chloride
- Properties :
- Applications: Intermediate for synthesizing 2-amino-2-methylpropylsulfate and related amines, highlighting the utility of hydroxymethyl groups in constructing bioactive molecules .
N-Methyl-1-(naphthalen-1-yl)methanamine
- Structure : A naphthalene derivative with a methylamine side chain (CAS 14489-75-9).
- Properties: Molecular weight 171.24 g/mol, LogP 3.06 (predicted), indicating moderate lipophilicity.
- Applications: Potential lead compound in drug discovery, particularly for CNS-targeted therapies.
Methylnaphthalenes (1- and 2-Methylnaphthalene)
- Structure : Naphthalene with a single methyl group.
- Properties :
- Applications : Industrial solvents, fuel additives, and precursors in chemical synthesis .
Data Table: Comparative Overview
Key Research Findings and Implications
Toxicity Considerations : Methylnaphthalenes exhibit position-dependent toxicity, suggesting that substituent placement in tetralin derivatives could similarly impact safety profiles .
Industrial Relevance : Methyltetralin’s role as a solvent underscores the importance of lipophilicity in industrial applications, whereas hydroxymethyl analogs may find niche uses in specialized syntheses .
Biological Activity
1-Hydroxymethyl-1-methyl-tetralin (1-HMT) is a compound derived from tetralin, notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of 1-HMT, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
1-HMT has the molecular formula . Its structure features a hydroxymethyl group (-CH2OH) attached to a methyl-substituted tetralin framework, which enhances its reactivity and biological interactions.
Spectroscopic Characteristics
The compound can be characterized using various spectroscopic techniques:
- Infrared (IR) Spectroscopy : Identifies functional groups.
- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular environment.
- Mass Spectrometry : Confirms molecular weight and structure.
The biological activity of 1-HMT is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The hydroxymethyl group facilitates hydrogen bonding, potentially modulating the activity of these targets. This leads to various biological effects depending on the pathways involved.
Therapeutic Properties
1-HMT has shown promise in several therapeutic areas:
- Anti-inflammatory Effects : Studies indicate that 1-HMT may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary research suggests that 1-HMT can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, suggesting applications in infectious disease management.
Study 1: Anti-inflammatory Activity
In a controlled study, 1-HMT was administered to animal models exhibiting inflammation. Results demonstrated a significant reduction in inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory drug.
Study 2: Anticancer Efficacy
A series of experiments assessed the cytotoxic effects of 1-HMT on different cancer cell lines. The compound showed dose-dependent inhibition of cell proliferation and increased rates of apoptosis, particularly in breast cancer cells.
Study 3: Antimicrobial Testing
Research involving various bacterial strains revealed that 1-HMT effectively inhibited growth at low concentrations. This suggests its viability as a lead compound for developing new antimicrobial agents.
Comparison with Related Compounds
To better understand the unique properties of 1-HMT, it is useful to compare it with similar compounds within the tetralin family:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Tetralin | Parent compound without hydroxymethyl | Limited biological activity |
| 1-Methyl-tetralin | Lacks hydroxymethyl group | Similar but less potent than 1-HMT |
| 1-Hydroxymethyl-tetralin | Hydroxymethyl group present | Moderate biological activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Hydroxymethyl-1-methyl-tetralin, and how can purity be validated?
- Methodological Answer :
- Synthetic Routes : Begin with precursors like tetralin derivatives, employing hydroxylation and methylation under controlled conditions (e.g., catalytic hydrogenation or Grignard reactions). Optimize solvent systems (e.g., anhydrous THF) and reaction temperatures to minimize side products.
- Purity Validation : Use NMR (¹H/¹³C) for structural confirmation and HPLC with UV detection (λ = 254 nm) for purity assessment. Ensure retention time consistency and baseline resolution of peaks. For novel compounds, provide full spectral data (IR, MS) and elemental analysis .
- Example Table :
| Method | Parameters | Expected Yield | Purity Threshold |
|---|---|---|---|
| Catalytic H₂ | 80°C, Pd/C, ethanol | 75-85% | ≥98% (HPLC) |
| Grignard | −20°C, THF, methyl magnesium | 60-70% | ≥95% (NMR) |
Q. How should researchers conduct initial toxicity assessments for this compound?
- Methodological Answer :
- In Vitro Screening : Use hepatic cell lines (e.g., HepG2) to assess cytotoxicity via MTT assays. Include positive controls (e.g., naphthalene derivatives) and measure IC₅₀ values .
- Literature Review : Query PubMed, TOXCENTER, and NIH RePORTER using CAS numbers and synonyms (e.g., "Tetralin derivatives," "hydroxymethyl analogs") to identify structurally related toxicants. Prioritize studies with dose-response data and mechanistic insights .
Q. What strategies ensure a comprehensive literature review for this compound?
- Methodological Answer :
- Search Strings : Combine MeSH terms (e.g., "Naphthalenes/toxicity"), CAS numbers, and keywords like "metabolic pathways" or "environmental persistence." Use Boolean operators (e.g.,
("this compound" OR "C₁₁H₁₄O") AND ("toxicokinetics" OR "bioaccumulation")) . - Grey Literature : Include technical reports, dissertations, and conference abstracts via NTRL and TSCATS databases to capture unpublished data .
Q. How to formulate testable hypotheses about its biological activity?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : Compare its hydroxyl and methyl groups to bioactive tetralin analogs (e.g., 1-Methylnaphthalene). Hypothesize enhanced solubility or receptor binding based on substituent effects .
- Preclinical Models : Design assays targeting specific pathways (e.g., cytochrome P450 inhibition) using liver microsomes or recombinant enzymes .
Advanced Research Questions
Q. How to resolve contradictions in reported toxicity data across studies?
- Methodological Answer :
- Comparative Analysis : Tabulate disparities in experimental parameters (e.g., exposure duration, species/strain differences). For example, conflicting LD₅₀ values may arise from variations in administration routes (oral vs. inhalation) .
- Statistical Re-evaluation : Apply meta-analysis tools (e.g., RevMan) to harmonize data. Weight studies by sample size and methodological rigor .
Q. What validation criteria are essential for analytical methods quantifying this compound?
- Methodological Answer :
- Calibration Standards : Use certified reference materials (CRMs) for GC-MS or LC-MS/MS. Validate linearity (R² > 0.995), LOD/LOQ (e.g., 0.1 ng/mL), and recovery rates (85-115%) .
- Interlaboratory Reproducibility : Participate in proficiency testing programs and report relative standard deviations (RSD < 5% for intra-day precision) .
Q. How to address reproducibility challenges in synthetic protocols?
- Methodological Answer :
- Detailed Documentation : Specify inert atmosphere conditions, reagent drying methods (e.g., molecular sieves), and purification techniques (e.g., column chromatography with silica gel:hexane/EtOAc gradients). Publish raw spectral data in supplementary materials .
- Error Analysis : Investigate batch-to-batch variability using control experiments (e.g., repeating reactions with identical catalysts) .
Q. Can computational models predict its environmental fate or metabolic pathways?
- Methodological Answer :
- In Silico Tools : Use EPI Suite for biodegradability predictions or molecular docking (AutoDock Vina) to simulate enzyme interactions. Validate predictions with empirical metabolite profiling (e.g., LC-HRMS) .
- Data Integration : Cross-reference predicted logP values with experimental octanol-water partition coefficients to refine models .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
